molecular formula C17H26N2O4S B5704437 N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide

N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide

Cat. No.: B5704437
M. Wt: 354.5 g/mol
InChI Key: MUVDEZZQMQANMQ-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butyl group, a morpholine-4-sulfonyl group, and a phenylpropanamide backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenylpropanamide backbone: This can be achieved through the reaction of a suitable phenylpropanoic acid derivative with an amine under appropriate conditions.

    Introduction of the morpholine-4-sulfonyl group: This step involves the sulfonylation of the phenylpropanamide intermediate using a sulfonyl chloride derivative of morpholine.

    Addition of the tert-butyl group: The final step involves the alkylation of the amide nitrogen with a tert-butyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the amide functionality, leading to different reduced products.

    Substitution: The phenyl ring and the morpholine moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amides and sulfonamides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide has found applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-17(2,3)18-16(20)9-6-14-4-7-15(8-5-14)24(21,22)19-10-12-23-13-11-19/h4-5,7-8H,6,9-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVDEZZQMQANMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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